molecular formula C9H14N2 B1311275 N-ethyl-N-methyl-benzene-1,4-diamine CAS No. 2442-81-1

N-ethyl-N-methyl-benzene-1,4-diamine

Cat. No. B1311275
CAS RN: 2442-81-1
M. Wt: 150.22 g/mol
InChI Key: FBQOVLVRZVJLDE-UHFFFAOYSA-N
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Description

“N-ethyl-N-methyl-benzene-1,4-diamine” is a chemical compound with the CAS Number: 1414958-37-4 . It is also known as “N1-ethyl-N1-methylbenzene-1,4-diamine dihydrochloride” and has a molecular weight of 223.14 . The compound is a light yellow solid .


Molecular Structure Analysis

The InChI code for “N-ethyl-N-methyl-benzene-1,4-diamine” is 1S/C9H14N2.2ClH/c1-3-11(2)9-6-4-8(10)5-7-9;;/h4-7H,3,10H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-ethyl-N-methyl-benzene-1,4-diamine” is a light yellow solid . The compound has a molecular weight of 223.14 .

Scientific Research Applications

Synthesis of Phenazine Derivatives

Phenazines are heterocyclic compounds known for their wide range of biological activities. “N-ethyl-N-methyl-benzene-1,4-diamine” can be utilized in the synthesis of phenazine derivatives which are significant in medicinal chemistry. These derivatives exhibit antimicrobial, antitumor, antioxidant, and antimalarial properties . The versatility of phenazine compounds makes them valuable in the development of new pharmaceuticals.

Safety and Hazards

The safety information for “N-ethyl-N-methyl-benzene-1,4-diamine” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-N-ethyl-4-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQOVLVRZVJLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444260
Record name N-ethyl-N-methyl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-methyl-benzene-1,4-diamine

CAS RN

2442-81-1
Record name N-ethyl-N-methyl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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